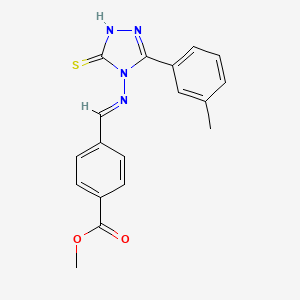

Methyl 4-(((5-thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate

Description

Properties

CAS No. |

478255-70-8 |

|---|---|

Molecular Formula |

C18H16N4O2S |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

methyl 4-[(E)-[3-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate |

InChI |

InChI=1S/C18H16N4O2S/c1-12-4-3-5-15(10-12)16-20-21-18(25)22(16)19-11-13-6-8-14(9-7-13)17(23)24-2/h3-11H,1-2H3,(H,21,25)/b19-11+ |

InChI Key |

GYMMCRCZAXHYBU-YBFXNURJSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)OC |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((5-thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

Introduction of the Thioxo Group: The thioxo group is introduced by reacting the triazole intermediate with a sulfur-containing reagent such as carbon disulfide or thiourea.

Formation of the Benzoate Ester: The final step involves esterification of the triazole-thioxo intermediate with methyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((5-thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoate ester group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Amines, alcohols

Major Products

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Thiols, amines

Substitution Products: Amino derivatives, alcohol derivatives

Scientific Research Applications

Methyl 4-(((5-thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and design.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(((5-thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

Disrupting Cell Membranes: Affecting cell membrane integrity and function.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The m-tolyl group (electron-donating) may enhance π-π stacking interactions compared to halogenated analogs (e.g., 4-fluorophenyl), which introduce electron-withdrawing effects. This difference could modulate binding affinity in therapeutic targets .

- Bioactivity : Chlorophenyl and fluorophenyl analogs exhibit antimicrobial activity, suggesting that halogen substituents enhance interactions with bacterial enzymes. The absence of halogen in the target compound may limit such activity unless compensated by the m-tolyl group’s steric bulk .

Physical and Chemical Properties

Comparative data for selected compounds:

Key Observations :

Yield Comparison :

- The target compound’s synthesis likely mirrors methods for 5-methyl-5'-thioxo analogs, achieving yields of ~66–70% ().

Electronic and Spectroscopic Properties

The m-tolyl group’s electron-donating nature may shift absorption maxima relative to halogenated analogs, as seen in UV-Vis spectra of related compounds .

Biological Activity

Methyl 4-(((5-thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C₁₈H₁₆N₄O₃S

- SMILES : COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)OC

Biological Activity Overview

This compound exhibits a range of biological activities, primarily focusing on antimicrobial and antifungal properties.

Antimicrobial Activity

Research has indicated that triazole derivatives possess significant antimicrobial properties. A study conducted by demonstrated that compounds similar to this compound exhibited potent activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity. A recent investigation highlighted its efficacy against common fungal pathogens:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 µg/mL |

| Aspergillus niger | 16 µg/mL |

The mechanism by which this compound exerts its biological effects is believed to involve inhibition of key enzymes in microbial metabolism. The triazole ring structure is known to interact with cytochrome P450 enzymes, disrupting the synthesis of ergosterol in fungi and leading to cell membrane destabilization.

Case Studies

Several studies have been conducted to evaluate the therapeutic potential of this compound:

- Case Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry explored the antibacterial properties of various triazole derivatives. This compound was found to be among the most effective against resistant strains of Staphylococcus aureus .

- Antifungal Screening : In another study focusing on antifungal agents, the compound demonstrated significant activity against clinical isolates of Candida species, suggesting its potential as a therapeutic agent in treating fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.